1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea
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Overview
Description
1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a chlorinated benzoyl group, and a cyclopentylurea moiety
Preparation Methods
The synthesis of 1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea involves multiple steps, typically starting with the preparation of the pyridine and benzoyl intermediates. One common synthetic route includes the following steps:
Preparation of 3-Chloro-5-(trifluoromethyl)pyridine: This intermediate can be synthesized by treating 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by reduction with palladium on carbon and ammonium formate.
Formation of the Benzoyl Intermediate: The benzoyl intermediate is prepared by reacting 3-chloro-5-(trifluoromethyl)pyridine with 4-aminobenzoyl chloride under controlled conditions.
Coupling with Cyclopentylurea: The final step involves coupling the benzoyl intermediate with cyclopentylurea in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as scaling up the reactions to meet commercial demands.
Chemical Reactions Analysis
1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and dimethylformamide, as well as catalysts like palladium on carbon and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of phosphopantetheinyl transferase, an enzyme involved in bacterial cell viability and virulence . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea can be compared with other similar compounds, such as:
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide: This compound also contains a trifluoromethyl-pyridine moiety and exhibits similar biological activities, such as inhibition of bacterial enzymes.
Trifluoromethyl Group-Containing Drugs: Many FDA-approved drugs contain trifluoromethyl groups, which contribute to their pharmacological activities.
Properties
Molecular Formula |
C19H18ClF3N4O2 |
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Molecular Weight |
426.8 g/mol |
IUPAC Name |
1-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoyl]amino]-3-cyclopentylurea |
InChI |
InChI=1S/C19H18ClF3N4O2/c20-15-9-13(19(21,22)23)10-24-16(15)11-5-7-12(8-6-11)17(28)26-27-18(29)25-14-3-1-2-4-14/h5-10,14H,1-4H2,(H,26,28)(H2,25,27,29) |
InChI Key |
CAHNUXLHHUFFEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NNC(=O)C2=CC=C(C=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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